molecular formula C3H3F3O2S B2990643 2,2-Difluorocyclopropane-1-sulfonyl fluoride CAS No. 1936720-48-7

2,2-Difluorocyclopropane-1-sulfonyl fluoride

Cat. No.: B2990643
CAS No.: 1936720-48-7
M. Wt: 160.11
InChI Key: JRHJBGGLTJINDA-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H3F3O2S It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with appropriate sulfonylating agents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes with sulfuryl fluoride gas (SO2F2) in the presence of a catalyst can yield the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuryl fluoride, potassium fluoride, and various nucleophiles. Reaction conditions often involve the use of solvents such as acetonitrile or diglyme, and catalysts like 18-crown-6-ether to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamide derivatives, while addition reactions can produce ring-expanded or ring-opened compounds .

Scientific Research Applications

2,2-Difluorocyclopropane-1-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as the hydroxyl or amino groups in proteins, leading to the formation of stable covalent adducts. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorocyclopropane-1-sulfonyl fluoride is unique due to its combination of a cyclopropane ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Properties

IUPAC Name

2,2-difluorocyclopropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHJBGGLTJINDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936720-48-7
Record name 2,2-difluorocyclopropane-1-sulfonyl fluoride
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